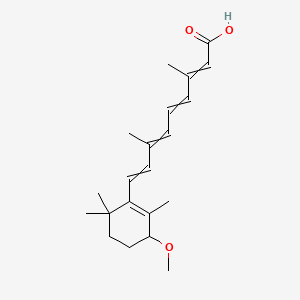
N-Acetyl-S-(propyl-d7)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(propyl-d7)-L-cysteine: is a deuterated analog of N-acetyl-L-cysteine, where the propyl group is fully deuterated. This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which makes it useful in various analytical and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-(propyl-d7)-L-cysteine typically involves the acetylation of S-(propyl-d7)-L-cysteine. The reaction conditions often include the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The deuterated propyl group is introduced through the use of deuterated reagents, ensuring the isotopic labeling is maintained throughout the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-S-(propyl-d7)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Free thiols.
Substitution: Various acylated derivatives.
Scientific Research Applications
N-Acetyl-S-(propyl-d7)-L-cysteine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification of cysteine and its derivatives.
Biology: Employed in studies involving protein structure and function, particularly in the investigation of thiol-disulfide exchange reactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an antioxidant and its ability to modulate redox status in cells.
Industry: Utilized in the development of pharmaceuticals and other chemical products where isotopic labeling is required.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(propyl-d7)-L-cysteine involves its ability to act as a precursor to cysteine, which is a critical amino acid in the synthesis of glutathione. Glutathione is a major antioxidant in cells, and its synthesis is crucial for maintaining cellular redox balance. The deuterated propyl group provides stability and allows for precise tracking in metabolic studies.
Comparison with Similar Compounds
N-Acetyl-L-cysteine: The non-deuterated analog, widely used as a mucolytic agent and antioxidant.
S-(propyl)-L-cysteine: The non-acetylated analog, used in various biochemical studies.
Uniqueness: N-Acetyl-S-(propyl-d7)-L-cysteine is unique due to its isotopic labeling, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research applications where precise tracking and quantification are required.
Properties
IUPAC Name |
(2R)-2-acetamido-3-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1/i1D3,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOKBYBSKZWNMI-DPYIPTSLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564596.png)
![N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564597.png)
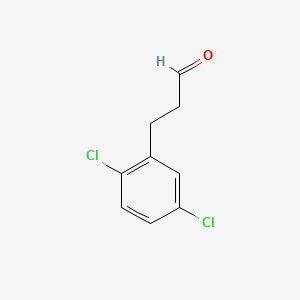
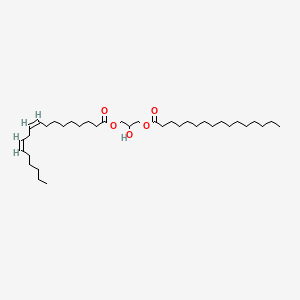
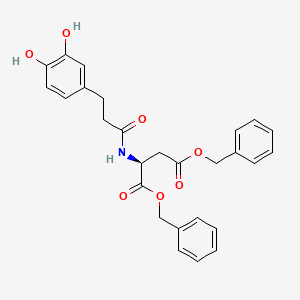

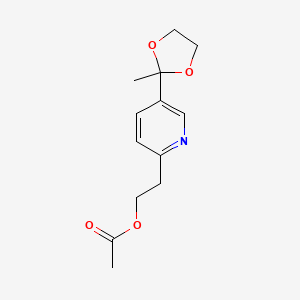
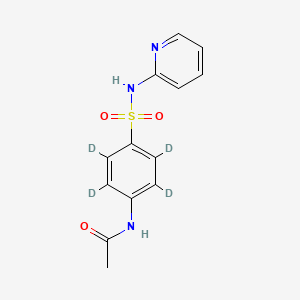
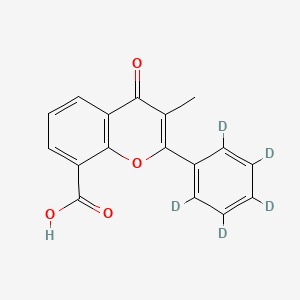
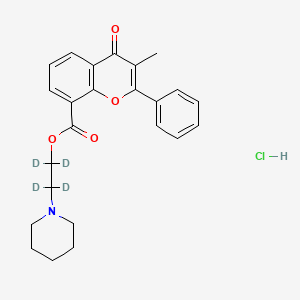
![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)
